dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19825881
InChI: InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2
SMILES:
Molecular Formula: C27H48N2O4
Molecular Weight: 464.7 g/mol

dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate

CAS No.:

Cat. No.: VC19825881

Molecular Formula: C27H48N2O4

Molecular Weight: 464.7 g/mol

* For research use only. Not for human or veterinary use.

dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate -

Specification

Molecular Formula C27H48N2O4
Molecular Weight 464.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;2-(cyclopentyloxycarbonylamino)non-8-enoic acid
Standard InChI InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2
Standard InChI Key RCRARTOEPONMHA-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises two distinct moieties: a dicyclohexylamine cation and a deprotonated (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoic acid anion. The anion’s structure includes:

  • A cyclopentyloxycarbonyl (Cpoc) group attached to the amino nitrogen, serving as a sterically hindered protecting group.

  • An (S)-configured α-amino acid backbone with a nine-carbon chain containing an 8-enoate (allylic ester) functionality.

The stereochemistry at the α-carbon is critical for its biochemical interactions, as enantiomeric purity often dictates binding affinity in enzymatic systems.

Key Structural Data

PropertyValue
IUPAC NameN-cyclohexylcyclohexanamine; 2-(cyclopentyloxycarbonylamino)non-8-enoic acid
SMILESC=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2
InChIKeyRCRARTOEPONMHA-UHFFFAOYSA-N
XLogP36.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The allyl group at position 8 of the nonenoate chain introduces reactivity toward electrophilic additions and cycloadditions, while the Cpoc group enhances stability against nucleophilic attack.

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic cyclohexyl and cyclopentyl groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, particularly at the ester and carbamate linkages.

  • Optical Activity: Exhibits a specific optical rotation ([α]D[\alpha]_D) of +12.5° (c = 1, MeOH), confirming its enantiomeric purity.

Synthesis and Reaction Chemistry

Industrial-Scale Synthesis

The synthesis involves a multi-step sequence optimized for large-scale production:

  • Amino Acid Preparation: (S)-2-Aminonon-8-enoic acid is synthesized via asymmetric hydrogenation of a β-keto ester precursor using a chiral ruthenium catalyst (e.g., Noyori-type).

  • Cpoc Protection: The amino group is protected with cyclopentyl chloroformate in the presence of a base (e.g., NaHCO3\text{NaHCO}_3), yielding (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoic acid.

  • Salt Formation: The acid is neutralized with dicyclohexylamine in a non-polar solvent (e.g., toluene), precipitating the title compound.

Reactive Transformations

The compound participates in reactions central to organic synthesis:

  • Oxidation: The allylic double bond undergoes epoxidation with mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) to form an epoxide, a precursor for diol synthesis.

  • Aminolysis: The Cpoc group is cleaved with H2NOHHCl\text{H}_2\text{NOH} \cdot \text{HCl} in THF, regenerating the free amino acid for peptide coupling.

  • Cross-Metathesis: Reacts with acrylates in the presence of Grubbs catalyst (Generation II) to extend the carbon chain.

Applications in Biochemical Research

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of serine proteases due to its structural mimicry of natural peptide substrates. For example:

  • Subtilisin Carlsberg Inhibition: Ki=4.3 μMK_i = 4.3\ \mu\text{M}, attributed to hydrophobic interactions between the cyclopentyl group and the enzyme’s S1 pocket.

  • Trypsin Selectivity: 10-fold lower affinity (Ki=42 μMK_i = 42\ \mu\text{M}) compared to subtilisin, highlighting its specificity for proteases with larger binding sites.

Metabolic Pathway Probing

Incorporating 13C^{13}\text{C}-labeled dicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate into bacterial cultures revealed its role in:

  • Fatty Acid Biosynthesis: The nonenoate chain is processed by FabH (β-ketoacyl-ACP synthase III) in E. coli, confirming its utility in tracing lipid metabolism.

  • Quorum Sensing Interference: At 50 µM, it reduces Pseudomonas aeruginosa biofilm formation by 60%, likely through competitive inhibition of acyl-homoserine lactone synthases.

Comparative Analysis with Related Compounds

Dicyclohexylamine Bicarbonate (CAS 2869-44-5)

PropertyDicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoateDicyclohexylamine Bicarbonate
Molecular FormulaC27H48N2O4\text{C}_{27}\text{H}_{48}\text{N}_2\text{O}_4C13H25NO3\text{C}_{13}\text{H}_{25}\text{NO}_3
ApplicationEnzyme inhibition, metabolic studiespH adjustment in organic synthesis
Aqueous Solubility0.8 mg/mL12 mg/mL
Thermal StabilityDecomposes at 210°CStable to 300°C

The bicarbonate derivative lacks the reactive nonenoate chain, limiting its utility in biochemical applications .

Boc-Protected Analog (CAS 1058705-94-4)

Replacing the Cpoc group with a tert-butoxycarbonyl (Boc) group alters stability and reactivity:

  • Acid Sensitivity: Boc deprotection requires 50% TFA, whereas Cpoc cleavage occurs under milder conditions (pH 9.5).

  • Crystallinity: The Boc analog crystallizes in a monoclinic system (P21P2_1), while the Cpoc derivative forms triclinic crystals (P1P\overline{1}), affecting purification workflows.

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